2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
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Overview
Description
2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with a morpholino and thiophene group
Mechanism of Action
Target of Action
The primary target of 2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .
Mode of Action
The compound interacts with its target, QcrB, by binding to it. This binding inhibits the function of the menaquinol cytochrome c oxidoreductase, thereby disrupting the bc1-aa3-type cytochrome c oxidase complex
Biochemical Pathways
The inhibition of the menaquinol cytochrome c oxidoreductase disrupts the bc1-aa3-type cytochrome c oxidase complex. This complex is crucial for the electron transport chain, a key biochemical pathway in cellular respiration . The disruption of this pathway can have significant downstream effects, potentially leading to the death of the cell.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with QcrB. By inhibiting the function of this enzyme, the compound disrupts cellular respiration, which can lead to cell death . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The thiophene ring can be introduced through this method, followed by the addition of the morpholino group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of high-efficiency catalysts, continuous flow reactors, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The morpholino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the benzamide can produce primary or secondary amines.
Scientific Research Applications
2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-(2-piperidino-2-(thiophen-3-yl)ethyl)benzamide
- 2-methyl-N-(2-pyrrolidino-2-(thiophen-3-yl)ethyl)benzamide
Uniqueness
2-methyl-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is unique due to the presence of the morpholino group, which imparts distinct physicochemical properties compared to its analogs. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications in medicinal chemistry and material science.
Properties
IUPAC Name |
2-methyl-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-14-4-2-3-5-16(14)18(21)19-12-17(15-6-11-23-13-15)20-7-9-22-10-8-20/h2-6,11,13,17H,7-10,12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJAJLYZAYRNKCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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